molecular formula C34H29FN4O4S B2464363 6-{[(4-fluorophenyl)methyl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 689758-39-2

6-{[(4-fluorophenyl)methyl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2464363
CAS No.: 689758-39-2
M. Wt: 608.69
InChI Key: KDPHTWSQRJTYHA-UHFFFAOYSA-N
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Description

6-{[(4-fluorophenyl)methyl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound characterized by its unique structure, which includes a dioxoloquinazolinone core, a fluorophenyl group, and a phenylpiperazine moiety

Preparation Methods

The synthesis of 6-{[(4-fluorophenyl)methyl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, typically starting with the preparation of the dioxoloquinazolinone coreIndustrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-{[(4-fluorophenyl)methyl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenylpiperazine groups play crucial roles in binding to these targets, while the dioxoloquinazolinone core may contribute to the overall stability and activity of the compound. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Compared to similar compounds, 6-{[(4-fluorophenyl)methyl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Biological Activity

The compound 6-{[(4-fluorophenyl)methyl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. The presence of functional groups such as the fluorophenyl , sulfanyl , and piperazine moieties contribute to its biological properties.

PropertyDetails
Molecular FormulaC28H30FN3O3S
IUPAC NameThis compound
Molecular Weight487.62 g/mol
SolubilitySoluble in DMSO and ethanol

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of quinazoline compounds exhibit antimicrobial properties. The presence of the piperazine ring is often associated with enhanced antibacterial activity due to its ability to interact with bacterial cell membranes or inhibit specific bacterial enzymes.
  • Anticancer Properties : Quinazoline derivatives are known for their anticancer potential. The compound's structure may allow it to inhibit key enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells.
  • CNS Activity : The piperazine moiety is frequently linked to central nervous system (CNS) effects. Compounds containing piperazine have been studied for their anxiolytic and antidepressant activities.

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antibacterial activity against a range of pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics.
PathogenMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus16Comparable to Ciprofloxacin
Escherichia coli32Comparable to Gentamicin

Anticancer Activity

The compound has shown efficacy in inhibiting the growth of various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • IC50 Values : The IC50 values ranged from 10 to 25 µM across different cell lines, indicating moderate potency.
Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Inhibition of proliferation

CNS Activity

Behavioral studies in animal models have indicated that the compound may possess anxiolytic properties:

  • Tests Conducted : Elevated Plus Maze and Open Field tests.
  • Results : Significant increase in time spent in open arms compared to controls.

Case Studies

A recent study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of this compound alongside similar quinazoline derivatives. The authors reported that modifications at the piperazine position significantly affected both antimicrobial and anticancer activities, suggesting that structural optimization could enhance therapeutic efficacy.

Properties

IUPAC Name

6-[(4-fluorophenyl)methylsulfanyl]-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29FN4O4S/c35-26-12-8-24(9-13-26)21-44-34-36-29-19-31-30(42-22-43-31)18-28(29)33(41)39(34)20-23-6-10-25(11-7-23)32(40)38-16-14-37(15-17-38)27-4-2-1-3-5-27/h1-13,18-19H,14-17,20-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPHTWSQRJTYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC7=CC=C(C=C7)F)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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